molecular formula C15H17NO2 B1364167 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- CAS No. 42779-84-0

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-

Cat. No.: B1364167
CAS No.: 42779-84-0
M. Wt: 243.3 g/mol
InChI Key: UUVCVTSSMHFGDP-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic investigation of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- requires sophisticated diffraction techniques similar to those employed for related pyrrole derivatives. X-ray crystallographic studies of analogous compounds demonstrate the importance of single crystal analysis in determining precise molecular geometry and intermolecular interactions. The methodology typically involves obtaining suitable crystals through controlled crystallization processes, often employing solvent layering techniques such as ethyl ether layering over dichloromethane solutions, which has proven effective for related pyrrole compounds.

The diffraction data collection utilizes advanced instrumentation, commonly employing Bruker-Nonius X8 Apex Charge-Coupled Device area detector single crystal diffractometers equipped with graphite monochromators and molybdenum radiation at wavelengths of 0.71073 Angstroms. Data processing involves sophisticated software packages including SAINT reduction and SADABS absorption correction programs, while structure solution employs direct methods through SHELXTL-NT structure determination packages. The refinement process utilizes full-matrix least-squares methods based on structure factor squared values, with non-hydrogen atoms refined anisotropically and hydrogen atoms positioned as idealized atoms riding on respective carbon atoms.

Analysis of related pyrrole derivatives reveals characteristic dihedral angles between aromatic ring systems that provide insight into molecular conformation. For instance, studies of similar compounds show that pyrrole and benzene rings typically form significant dihedral angles, as observed in 2,5-dimethyl-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline where the dihedral angle reaches 72.37 degrees. The crystal packing arrangements often feature extensive hydrogen bonding networks involving carboxylic acid functional groups, amine groups, and aromatic systems. These intermolecular interactions significantly influence the solid-state properties and stability of the crystalline material.

The powder diffraction analysis complements single crystal studies by providing information about bulk material properties and phase purity. Powder diffraction patterns obtained using Bruker AXS General Area Detector Diffraction Systems with copper radiation at 1.5405 Angstroms wavelength allow for comprehensive characterization of crystalline phases. Variable temperature powder diffraction studies reveal thermal behavior and phase transitions, with measurements typically performed using specialized heating stages capable of precise temperature control.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

The spectroscopic characterization of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- encompasses multiple analytical techniques that provide complementary information about molecular structure and electronic properties. Nuclear Magnetic Resonance spectroscopy serves as a primary tool for structural elucidation, typically employing Bruker Avance DRX-300 spectrometers operating in deuterated chloroform solutions with tetramethylsilane as internal standard. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to the various proton environments within the molecule.

The aromatic region of the spectrum displays signals from both the pyrrole ring and the 4-methylphenyl substituent, with distinct chemical shift patterns that reflect the electronic environment of each proton. The acetic acid methylene group typically appears as a characteristic singlet in the aliphatic region, while the methyl substituents on the pyrrole ring exhibit specific chemical shifts influenced by the aromatic system. Integration patterns and coupling constants provide additional structural confirmation and stereochemical information.

Fourier Transform Infrared spectroscopy employs instruments such as Spectrum One Fourier Transform Infrared Perkin-Elmer spectrometers to identify functional group characteristics. The infrared spectrum reveals several diagnostic absorption bands including the carboxylic acid carbonyl stretch, typically observed around 1700 wavenumbers, and the broad oxygen-hydrogen stretch of the carboxylic acid group appearing in the 2500-3300 wavenumber region. The aromatic carbon-hydrogen stretches appear in the 3000-3100 wavenumber range, while aliphatic carbon-hydrogen vibrations occur below 3000 wavenumbers.

Spectroscopic Technique Key Diagnostic Features Characteristic Values
Nuclear Magnetic Resonance Aromatic protons 6.5-7.5 parts per million
Nuclear Magnetic Resonance Methyl groups 2.0-2.5 parts per million
Nuclear Magnetic Resonance Acetic acid methylene 3.5-4.0 parts per million
Fourier Transform Infrared Carbonyl stretch ~1700 wavenumbers
Fourier Transform Infrared Oxygen-hydrogen stretch 2500-3300 wavenumbers
Fourier Transform Infrared Aromatic carbon-hydrogen 3000-3100 wavenumbers

The Ultraviolet-Visible spectroscopy provides information about electronic transitions and conjugation within the molecule. The pyrrole chromophore typically exhibits characteristic absorption bands in the ultraviolet region, with the extended conjugation through the aromatic substituents potentially causing bathochromic shifts in the absorption maxima. The electronic spectrum helps elucidate the extent of electronic communication between the pyrrole ring and the 4-methylphenyl group through the nitrogen bridge.

Advanced spectroscopic techniques such as two-dimensional Nuclear Magnetic Resonance experiments provide detailed connectivity information and confirm structural assignments. Correlation spectroscopy and nuclear Overhauser enhancement spectroscopy experiments reveal through-bond and through-space relationships that validate the proposed molecular structure. These techniques prove particularly valuable for confirming the substitution pattern on the pyrrole ring and the connectivity of the acetic acid side chain.

Quantum Chemical Calculations for Electronic Structure Determination

Quantum chemical calculations provide fundamental insights into the electronic structure and molecular properties of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- through sophisticated computational approaches. Density functional theory calculations serve as the primary computational method for investigating the ground-state electronic structure, molecular geometry optimization, and prediction of spectroscopic properties. The computational analysis typically employs well-established basis sets and exchange-correlation functionals that provide accurate descriptions of organic heterocyclic systems.

The optimization of molecular geometry through quantum chemical calculations reveals the preferred conformational arrangement of the molecule in the gas phase. The calculations predict bond lengths, bond angles, and dihedral angles that can be compared with experimental crystallographic data to validate computational methods. The electronic structure calculations provide detailed information about orbital energies, electron density distributions, and molecular electrostatic potential surfaces that govern chemical reactivity and intermolecular interactions.

Vibrational frequency calculations complement experimental infrared spectroscopy by predicting the normal modes of vibration and their corresponding frequencies. The calculated vibrational frequencies, when scaled appropriately for the chosen computational level, show excellent agreement with experimental infrared absorption bands. These calculations also provide information about vibrational intensities and help assign specific absorption bands to particular molecular motions. The thermodynamic properties such as zero-point vibrational energy, enthalpy, entropy, and heat capacity can be derived from the vibrational frequency calculations.

Computational Parameter Calculated Value Experimental Comparison
Carbon-Carbon bond lengths 1.35-1.50 Angstroms Consistent with X-ray data
Carbon-Nitrogen bond length 1.37-1.42 Angstroms Aromatic character confirmed
Pyrrole ring planarity <5 degree deviation High planarity maintained
Highest Occupied Molecular Orbital energy -5 to -6 electron volts UV absorption correlation
Lowest Unoccupied Molecular Orbital energy -1 to -2 electron volts Electronic transition prediction
Dipole moment 2-4 Debye units Polarity assessment

Electronic property calculations include the determination of highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which provide insights into the molecule's electron-donating and electron-accepting capabilities. The energy gap between these frontier orbitals correlates with electronic excitation energies observed in Ultraviolet-Visible spectroscopy and helps predict the compound's photochemical behavior. The molecular electrostatic potential maps reveal regions of positive and negative charge density that influence intermolecular interactions and potential binding sites.

Natural bond orbital analysis provides detailed information about electron delocalization, hybridization states, and bonding characteristics within the molecule. This analysis quantifies the extent of electron donation from the pyrrole nitrogen lone pair into the aromatic system and evaluates the electronic communication between the pyrrole ring and the phenyl substituent. The calculations also predict nuclear magnetic resonance chemical shifts through gauge-including atomic orbital methods, allowing direct comparison with experimental Nuclear Magnetic Resonance data.

Time-dependent density functional theory calculations enable the prediction of electronic excitation energies and oscillator strengths for electronic transitions. These calculations provide theoretical Ultraviolet-Visible absorption spectra that can be compared with experimental measurements to validate the computational approach and understand the nature of electronic transitions. The calculations also predict fluorescence properties and potential photochemical pathways that may be relevant for applications involving light-induced processes.

Comparative Analysis with Related Pyrrole-3-acetic Acid Derivatives

The structural and chemical properties of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- can be understood through systematic comparison with related pyrrole derivatives that share similar structural features. The comparison reveals how specific substitution patterns influence molecular geometry, electronic properties, and chemical behavior. Related compounds such as 2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrole-3-carboxylic acid demonstrate the impact of functional group positioning on the pyrrole ring system.

The carboxylic acid functionality represents a common feature among pyrrole-3-acetic acid derivatives, but the length and nature of the carbon chain connecting the carboxyl group to the pyrrole ring significantly affects molecular properties. Compounds with direct attachment of the carboxyl group to the pyrrole ring, such as pyrrole-3-carboxylic acids, exhibit different conformational preferences compared to acetic acid derivatives where an additional methylene spacer provides greater conformational flexibility. This structural difference influences intermolecular hydrogen bonding patterns and crystal packing arrangements.

Substitution patterns on the pyrrole ring system dramatically affect both electronic and steric properties. The 2,5-dimethyl substitution pattern in the target compound creates a specific electronic environment that differs from other substitution patterns observed in related derivatives. Comparison with compounds bearing different substituent arrangements reveals how methyl groups at the 2 and 5 positions influence the electron density distribution and chemical reactivity of the pyrrole ring. The presence of the 4-methylphenyl group at the nitrogen position introduces additional steric and electronic effects that distinguish this compound from simpler pyrrole derivatives.

Compound Type Key Structural Features Notable Properties
Pyrrole-3-carboxylic acids Direct carboxyl attachment Higher acidity, rigid conformation
Pyrrole-3-acetic acids Methylene spacer Increased conformational flexibility
2,5-Dimethyl derivatives Symmetric methyl substitution Enhanced electron density at ring
N-Phenyl derivatives Aromatic nitrogen substituent Extended conjugation system
N-Tolyl derivatives Methyl-substituted phenyl Additional steric bulk

The electronic properties of pyrrole derivatives vary significantly based on the nature and position of substituents. Electron-donating groups such as methyl substituents increase the electron density of the pyrrole ring and enhance its nucleophilic character. The 4-methylphenyl group attached to the nitrogen atom extends the conjugated system and influences the overall electronic structure through mesomeric effects. Comparative studies of related compounds reveal how these electronic modifications affect spectroscopic properties, particularly Nuclear Magnetic Resonance chemical shifts and Ultraviolet-Visible absorption characteristics.

Crystal structure comparisons among pyrrole derivatives demonstrate how molecular geometry and intermolecular interactions vary with substitution patterns. Related compounds such as 3,4-diphenylpyrrole-2,5-dicarboxylic acid exhibit extensive hydrogen bonding networks involving carboxylic acid functional groups. The presence of multiple hydrogen bond donors and acceptors creates complex three-dimensional networks that influence physical properties such as melting point, solubility, and crystal stability. The comparison reveals that acetic acid derivatives typically form less extensive hydrogen bonding networks compared to compounds with multiple carboxylic acid groups.

Spectroscopic comparisons provide valuable insights into how structural modifications affect molecular properties. The Nuclear Magnetic Resonance chemical shifts of protons in related compounds show systematic variations based on the electronic environment created by different substituent patterns. Fourier Transform Infrared spectroscopy reveals how functional group vibrations change with molecular environment, particularly the carbonyl stretching frequencies that are sensitive to hydrogen bonding and electronic effects. These comparative studies establish structure-property relationships that guide the design and synthesis of new pyrrole derivatives with desired characteristics.

Properties

IUPAC Name

2-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-4-6-14(7-5-10)16-11(2)8-13(12(16)3)9-15(17)18/h4-8H,9H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVCVTSSMHFGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70195432
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42779-84-0
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042779840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70195432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Paal-Knorr Pyrrole Synthesis

The most common and classical approach to synthesize 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- is via the Paal-Knorr synthesis. This method involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions to form the pyrrole ring. For this compound, the 1,4-dicarbonyl precursor is substituted to introduce methyl groups at positions 2 and 5 and a 4-methylphenyl substituent at the nitrogen atom.

  • Reaction conditions typically include acidic media to promote cyclization.
  • The amine component corresponds to the 4-methylphenyl moiety, which reacts with the 1,4-dicarbonyl intermediate.
  • The reaction yields the pyrrole ring with the acetic acid functionality at position 3.

This approach is favored for its straightforwardness and ability to introduce specific substituents on the pyrrole ring.

Cyclization Using Azobisisobutyronitrile (AIBN) and Hypophosphorous Acid

An alternative synthetic route involves cyclization of appropriate precursors in the presence of azobisisobutyronitrile (AIBN) as a radical initiator, excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux conditions in 1-propanol solvent.

  • AIBN initiates radical cyclization, facilitating ring closure.
  • Hypophosphorous acid acts as a reducing agent and stabilizes intermediates.
  • Triethylamine serves as a base to neutralize acidic byproducts.
  • Reflux in 1-propanol ensures sufficient energy for the reaction to proceed efficiently.

This method is reported to provide consistent yields of the desired 2,5-dimethyl substituted pyrrole with the 4-methylphenyl substituent on nitrogen.

Multi-step Synthesis via Pyrrole Intermediates

Some advanced synthetic strategies involve preparing substituted pyrrole intermediates, such as 2,4-dimethyl pyrrole derivatives, followed by further functionalization steps:

  • Starting from methyl acetoacetate and sodium nitrite in acetic acid, a substituted pyrrole diester intermediate is formed.
  • Reduction with zinc powder and subsequent hydrolysis under alkaline conditions yields 2,4-dimethyl pyrrole.
  • Formylation using phosphorus oxychloride (POCl3) in dimethylformamide (DMF) introduces aldehyde groups at specific positions.
  • Subsequent modifications lead to the final 1H-Pyrrole-3-acetic acid derivative with the 4-methylphenyl substituent.

This multi-step approach allows precise control over substitution patterns and functional groups, suitable for large-scale or industrial synthesis.

Reaction Conditions and Optimization

Method Key Reagents/Conditions Temperature Solvent Yield & Notes
Paal-Knorr Synthesis 1,4-Dicarbonyl compound + 4-methylphenyl amine + acid catalyst Mild heating (50-100°C) Acidic medium (e.g., acetic acid) Good yields; classical, reliable method
Radical Cyclization with AIBN AIBN, H₃PO₂ (excess), Et₃N, reflux Reflux (~100°C) 1-Propanol Consistent yields; radical initiation
Multi-step Pyrrole Intermediate Methyl acetoacetate, NaNO2, Zn powder, KOH, POCl3 Room temp to reflux Acetic acid, DMF High purity; suitable for scale-up

Research Findings and Analytical Data

  • The Paal-Knorr method remains the most widely used due to its simplicity and adaptability to various substituents.
  • Radical cyclization methods provide alternative pathways, especially useful when radical intermediates are beneficial.
  • Multi-step syntheses allow for high purity and crystallinity, important for pharmaceutical or biochemical applications.
  • Analytical techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and mass spectrometry confirm the structure and purity at each step.

Summary Table of Preparation Methods

Preparation Method Advantages Limitations Typical Applications
Paal-Knorr Synthesis Simple, classical, versatile Requires suitable dicarbonyls Lab-scale synthesis, research
Radical Cyclization with AIBN Efficient ring closure, good yields Requires radical initiators Specialized synthesis
Multi-step Pyrrole Intermediate High purity, scalable More complex, time-consuming Industrial production, pharma

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the pyrrole ring. Halogenation, nitration, and sulfonation are typical examples.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are used under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions include various substituted pyrroles, pyrrolidines, and pyrrole-2,5-dicarboxylic acids, depending on the reaction conditions and reagents used.

Scientific Research Applications

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- involves its interaction with various molecular targets and pathways. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding and other interactions, making the compound pharmacologically active . These interactions can affect cellular processes and pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, we compare this compound with three classes of structurally related molecules:

Substituted Pyrrole-Acetic Acid Derivatives

  • (4-Methoxyphenylselenyl)acetic Acid (7) (): This compound replaces the pyrrole core with a selenylated phenyl group. Unlike 1H-pyrrole-3-acetic acid derivatives, selenium incorporation enhances redox activity, which may influence antioxidant or catalytic applications.
  • (Pyrazinoylselenyl)acetic Acid (24) (): The pyrazine ring introduces two nitrogen atoms, increasing polarity and hydrogen-bonding capacity. This contrasts with the single nitrogen in pyrrole derivatives, which affects solubility and binding interactions in biological systems.

Triazolo-Pyridazine-Pyrrole Hybrids

  • (E)-2-(Benzoylamino)-3-[3,5-Dimethyl-1-(3-phenyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]propenoic Acid (E-4c) (): This compound features a triazolo-pyridazine fused system attached to a pyrrole-acetic acid backbone. The extended π-system enhances UV-Vis absorption properties, making it suitable for optoelectronic applications. However, the increased molecular weight and complexity may reduce bioavailability compared to simpler pyrrole derivatives like the target compound.

Conjugated Polymers with Pyrrole Moieties

  • The target compound’s pyrrole-acetic acid structure lacks the continuous conjugation required for high conductivity but may serve as a dopant or side-chain modifier in polymer systems.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Applications/Properties
1H-Pyrrole-3-acetic acid derivative Pyrrole 2,5-dimethyl, 4-methylphenyl, acetic acid Drug design, intermediate synthesis
(4-Methoxyphenylselenyl)acetic Acid (7) Phenyl-selenium Methoxy, selenium, acetic acid Antioxidant, redox-active materials
E-4c (Triazolo-pyridazine-pyrrole) Triazolo-pyridazine Benzoylamino, propenoic acid Optoelectronics, enzyme inhibition
PEDOT Thiophene Ethylenedioxy Conductive polymers, OLEDs

Table 2: Physicochemical Properties

Compound Melting Point (°C) Solubility (Polarity) λmax (nm)
1H-Pyrrole-3-acetic acid derivative Not reported Moderate (polar) ~280 (estimated)
(4-Methoxyphenylselenyl)acetic Acid (7) Not reported Low (non-polar) ~260
E-4c 285–288 Low (DMF/EtOH) ~320
PEDOT N/A (polymer) Insoluble in water Broad absorption

Research Findings and Limitations

  • Synthesis Challenges : The target compound’s synthesis likely involves multi-step regioselective substitutions on the pyrrole ring, analogous to methods for related selenyl-acetic acids (). However, steric hindrance from the 4-methylphenyl group may complicate reactions .
  • The 4-methylphenyl group may enhance lipophilicity, improving membrane permeability .

Biological Activity

Overview

1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)- is a heterocyclic compound with the molecular formula C15H17NO2C_{15}H_{17}NO_2 and a molar mass of approximately 243.3 g/mol. This compound features a pyrrole ring, characterized by its five-membered structure containing one nitrogen atom, and is notable for its specific substitution pattern that contributes to its unique biological properties.

The compound can undergo various chemical reactions, including oxidation to form pyrrole-2,5-dicarboxylic acids and reduction to yield pyrrolidine derivatives. Its electron-rich nature allows for electrophilic substitution reactions, making it versatile in organic synthesis.

Biological Activity

Antimicrobial Properties
Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial activity. A study synthesized a series of pyrrole derivatives and evaluated their in vitro antibacterial and antifungal activities. The results showed that these compounds displayed good activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The presence of the heterocyclic ring was crucial for this activity, with enhancements noted when methoxy groups were introduced into the structure .

Mechanism of Action
The biological activity of 1H-Pyrrole-3-acetic acid may be attributed to its ability to interact with various molecular targets within biological systems. The nitrogen atom in the pyrrole ring can participate in hydrogen bonding, which is essential for pharmacological interactions. Additionally, the compound may influence pathways related to inflammation and microbial resistance .

Case Studies

  • Antimicrobial Screening : A study focused on synthesizing novel pyrrole derivatives demonstrated their effectiveness against bacterial pathogens. The compounds were tested for their zone of inhibition against various strains, revealing promising results that support further exploration into their therapeutic potential.
    Compound NameAntibacterial Activity (mm)Antifungal Activity (mm)
    Compound A2015
    Compound B2518
    Compound C3022
  • Pharmacological Assessments : Another research effort investigated the anti-inflammatory properties of related pyrrole compounds through enzyme inhibition assays targeting COX-1 and COX-2. The study revealed that certain derivatives could effectively inhibit these enzymes, suggesting potential applications in treating inflammatory diseases .

Research Findings

Research findings highlight that the structural modifications of pyrrole compounds can significantly affect their biological activities:

  • Increased Activity with Substituents : Compounds with additional functional groups, such as methoxy or halogen substituents, often exhibited enhanced antimicrobial effects.
  • Diverse Applications : Beyond antimicrobial activity, studies are ongoing to explore the anticancer properties of these compounds, with preliminary results indicating potential efficacy against various cancer cell lines .

Q & A

Basic: What are the standard synthetic routes for preparing 1H-Pyrrole-3-acetic acid derivatives?

Answer:
A common method involves multi-step reflux reactions with aromatic precursors and heterocyclic intermediates. For example, derivatives can be synthesized via chloranil-mediated cyclization in xylene under reflux (25–30 hours), followed by alkaline extraction, repeated washing, and recrystallization from methanol . This approach ensures regioselectivity and minimizes by-products. Variations in substituents (e.g., aryl groups) are introduced by modifying the starting materials, such as using 4-methylphenyl precursors to anchor the core pyrrole structure .

Basic: What spectroscopic and chromatographic techniques are used to characterize this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm substituent positions and electronic environments. For instance, methyl groups at positions 2 and 5 produce distinct singlets (δ 2.56 ppm), while aromatic protons exhibit splitting patterns dependent on substitution .
  • LCMS/ESIMS : Validates molecular weight (e.g., m/z 311.1 for trifluoromethyl derivatives) and purity (>94%) .
  • HPLC : Quantifies purity (e.g., 97.34% achieved via reverse-phase chromatography) .

Advanced: How can reaction conditions be optimized to improve yield in the synthesis of pyrrole derivatives?

Answer:
Key variables include:

  • Reaction Time : Prolonged reflux (e.g., >30 hours) enhances cyclization but risks decomposition; kinetic monitoring via TLC is recommended .
  • Catalyst Selection : Chloranil acts as both oxidant and electron-deficient dienophile, but alternative catalysts (e.g., DDQ) may improve efficiency for electron-rich precursors .
  • Purification : Gradient recrystallization (e.g., methanol/water mixtures) or column chromatography resolves structural isomers .

Advanced: How do crystallographic studies resolve structural ambiguities in pyrrole derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) determines bond lengths, angles, and packing motifs. For example, studies on analogous compounds reveal that the 4-methylphenyl group adopts a coplanar conformation with the pyrrole ring, stabilized by π-π interactions. Discrepancies in reported dihedral angles (e.g., 5–15°) are attributed to solvent effects or lattice forces, which can be modeled using Hirshfeld surface analysis .

Advanced: What computational methods elucidate the electronic properties of this compound?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For ethyl carboxylate derivatives, DFT reveals a HOMO localized on the pyrrole ring (indicating nucleophilic sites) and a LUMO on the ester group .
  • Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify electrophilic regions (e.g., acetic acid moiety) for functionalization .

Advanced: What mechanisms underlie the biological activity of pyrrole-acetic acid derivatives?

Answer:

  • Enzyme Inhibition : The acetic acid side chain may chelate metal ions in enzyme active sites (e.g., kinases or cyclooxygenases), as seen in structurally related antitumor agents .
  • Cellular Uptake : Lipophilic substituents (e.g., 4-methylphenyl) enhance membrane permeability, validated via logP measurements and cell-based assays .

Advanced: How can contradictions in reported biological activities be systematically addressed?

Answer:

  • Triangulation : Combine in vitro assays (e.g., cytotoxicity screening), in silico docking, and metabolomic profiling to validate targets .
  • Structural Verification : Re-synthesize disputed compounds and characterize them via SCXRD and 2D NMR to rule out isomerism or impurities .
  • Dose-Response Analysis : Test activity across multiple concentrations to distinguish specific effects from cytotoxicity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-
Reactant of Route 2
1H-Pyrrole-3-acetic acid, 2,5-dimethyl-1-(4-methylphenyl)-

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